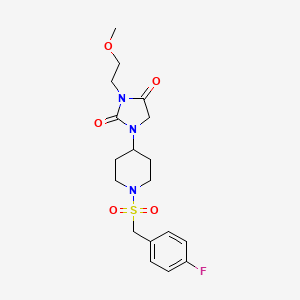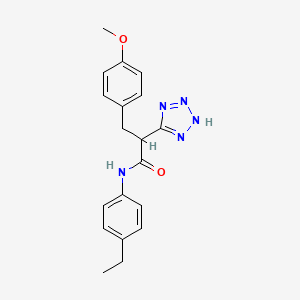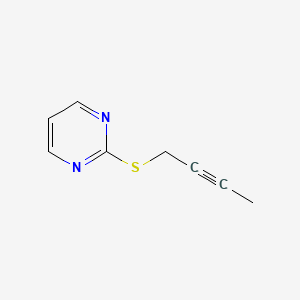
2-(But-2-yn-1-ylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-yn-1-ylthio)pyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with a but-2-yn-1-ylthio group at the second position.
Mechanism of Action
Target of Action
The primary targets of 2-(But-2-yn-1-ylthio)pyrimidine are likely to be enzymes involved in the synthesis and metabolism of pyrimidine ribonucleotides . Pyrimidine ribonucleotides are essential for cell growth and proliferation, serving as the building blocks for nucleic acids and precursors for cell membrane synthesis . Therefore, modulating the levels of these ribonucleotides can influence cell growth and proliferation .
Mode of Action
They mimic the natural substrates of these enzymes, leading to the incorporation of the analogue into the DNA structure, which can disrupt normal DNA function and replication .
Biochemical Pathways
This compound likely affects the de novo synthesis and salvage pathways of pyrimidine ribonucleotides . These pathways are responsible for maintaining cellular pyrimidine ribonucleotide pools, which are essential for various cellular processes, including RNA and DNA synthesis, glycogen and cell membrane precursor synthesis, protein and lipid glycosylation, and detoxification processes like glucuronidation .
Pharmacokinetics
Pyrimidine analogues are generally considered prodrugs that need to be activated within the cell . The intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interference with DNA synthesis and function . By incorporating into the DNA structure, it can disrupt normal DNA function and replication, potentially leading to cell death . This mechanism is often exploited in cancer therapy, where the aim is to inhibit the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its absorption, distribution, metabolism, and excretion . Additionally, the cellular environment, such as the pH, presence of other drugs, and specific cellular characteristics, can also impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-yn-1-ylthio)pyrimidine typically involves the reaction of pyrimidine derivatives with but-2-yn-1-ylthio reagents. One common method is the nucleophilic substitution reaction where a pyrimidine derivative with a leaving group (such as a halide) reacts with a but-2-yn-1-ylthio nucleophile under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(But-2-yn-1-ylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The but-2-yn-1-ylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
2-Thiopyrimidine: Contains a sulfur atom at the second position but lacks the but-2-yn-1-yl group.
2-(But-2-yn-1-ylthio)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness: 2-(But-2-yn-1-ylthio)pyrimidine is unique due to the presence of both the pyrimidine ring and the but-2-yn-1-ylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Properties
IUPAC Name |
2-but-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGMXSQDNUTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2911795.png)

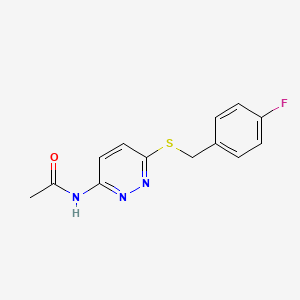
![N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2911799.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2911801.png)


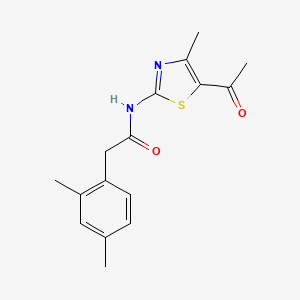
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2911809.png)
![6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2911810.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2911811.png)
![2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2911812.png)
